![molecular formula C6Cl4O2-2 B1250951 2,3,5,6-Tetrachlorobenzene-1,4-bis(olate)](/img/structure/B1250951.png)
2,3,5,6-Tetrachlorobenzene-1,4-bis(olate)
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Overview
Description
2,3,5,6-tetrachlorobenzene-1,4-bis(olate) is dianion of tetrachlorohydroquinone arising from deprotonation of both phenol groups; major species at pH 7.3. It is a conjugate base of a tetrachlorohydroquinone.
Scientific Research Applications
Synthesis Applications
Synthesis of Tetrachloroisophthalic and Terephthalic Aldehydes : The compound has been used in the synthesis of tetrachloroisophthalic and tetrachloroterephthalic aldehydes from tetrachlorobenzenes. This process involves dichloromethylation and subsequent hydrolysis, leading to the production of stable dicarbonitrile oxides, which are precursors for substituted phenylenebis(isoxazolines) (Belen’kii, Gromova, Lichitskii, & Krayushkin, 1997).
Sterically Encumbered Systems for Low-Coordinate Phosphorus Centers : 2,3,5,6-Tetrachlorobenzene-1,4-bis(olate) is used as a ligand in the synthesis of compounds with two p-phenylene-bridged phosphorus centers. This has led to the development of novel materials with unique properties like low-coordinate phosphorus centers (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Crystallography and Molecular Structure
- Role in Molecular Symmetry in Solid State : The compound's derivatives have been studied for their crystal structures and molecular symmetry in the solid state, particularly focusing on the compensation of dipole moments in benzene derivatives and their symmetry retention in solid phases (Basaran, Dou, & Weiss, 1992).
Chemical Reactions and Properties
Generation of Arynes from Polyhalogenobenzenes : It is used in the study of generating arynes from polyhalogenobenzenes, demonstrating its reactivity and potential in synthetic organic chemistry (Raymo, Kohnke, Cardullo, Girreser, & Stoddart, 1992).
Formation of Conducting Polymers : This chemical plays a crucial role in the synthesis of conducting polymers from low oxidation potential monomers, indicating its significance in material science and electronics (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
properties
Product Name |
2,3,5,6-Tetrachlorobenzene-1,4-bis(olate) |
---|---|
Molecular Formula |
C6Cl4O2-2 |
Molecular Weight |
245.9 g/mol |
IUPAC Name |
2,3,5,6-tetrachlorobenzene-1,4-diolate |
InChI |
InChI=1S/C6H2Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H/p-2 |
InChI Key |
STOSPPMGXZPHKP-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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